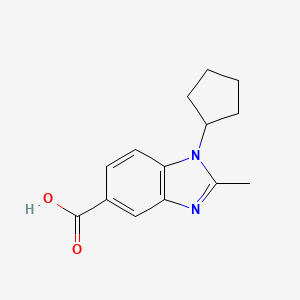

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

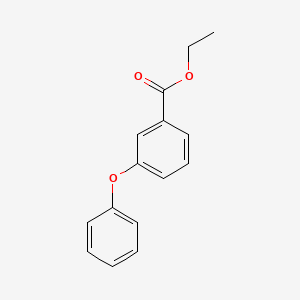

The molecular structure of this compound is represented by the formula C14H16N2O2. For a more detailed analysis, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is 244.294. For more detailed physical and chemical properties, you may need to refer to a specialized database or resource.Scientific Research Applications

Efficient Syntheses and Chemical Transformations

Research has explored the synthesis of substituted carbazoles and cyclopent[b]indoles, highlighting a method involving lithiation and addition reactions, followed by intramolecular cyclization. This method provides a route to a wide range of substituted compounds, which could be relevant for the synthesis or study of compounds related to 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid. These synthetic pathways are significant for the development of new pharmaceuticals and materials (Katritzky et al., 1996).

Isosteres and Drug Design

The cyclopentane-1,3-dione unit has been identified as a novel isostere for the carboxylic acid functional group. This research underscores the potential of using cyclopentane-1,3-dione derivatives, which share structural similarities with the queried compound, in drug design. These derivatives exhibit properties similar to carboxylic acids and have been utilized in the design of potent thromboxane A2 receptor antagonists, indicating their relevance in medicinal chemistry (Ballatore et al., 2011).

Biological Activity and Stem Cell Research

The microwave-assisted 1,3-dipolar cycloaddition approach has been used to synthesize γ-lactone carboxylic acid derivatives. One such compound demonstrated increased growth of E. coli organisms by about 44%, highlighting its potential significance in stem cell research and bacterial growth studies (Denton et al., 2021).

Mechanistic Insights into Cyclocondensation Reactions

Studies on cyclocondensation reactions have provided mechanistic insights into the formation of benzazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. This research is relevant for understanding the chemical behavior and reaction pathways of compounds with similar structures, including this compound, in aqueous medium (Dhameliya et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAZCJFLBYFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2596820.png)

![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)

![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)

![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)